molecular formula C18H15FN4O2S B4504024 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B4504024
M. Wt: 370.4 g/mol
InChI Key: DHGBNLJCYVYPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a useful research compound. Its molecular formula is C18H15FN4O2S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 370.08997507 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Stability and Alternative Heterocyclic Analogues

One study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, identifying compounds with similar in vitro potency and in vivo efficacy to a reference compound, while minimizing metabolic deacetylation. This research highlights the exploration of various 6,5-heterocycles to improve metabolic stability, showcasing the compound's relevance in developing potent and efficacious inhibitors for cancer treatment (Stec et al., 2011).

Anticancer Applications

Another study synthesized and evaluated N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds for their cytotoxic activities against different cancer cell lines. The research aimed at discovering compounds with powerful cytotoxic effects, particularly against breast cancer, by leveraging structural and spectral features alongside docking studies. This demonstrates the compound's potential in anticancer applications, contributing to the development of new therapeutic agents (Abu-Melha, 2021).

Novel Heterocyclic Derivatives for Antitumor Activity

Research into the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives starting from 2-cyano-N-(thiazol-2-yl) acetamide showcased the potential for creating compounds with promising inhibitory effects on different cell lines. This study provides insight into the versatility of such compounds in generating a wide array of heterocyclic derivatives with significant antitumor activities, highlighting their importance in medicinal chemistry and drug discovery efforts (Albratty et al., 2017).

Insecticidal Properties

Explorations into the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, underline the potential use of such compounds in agricultural applications. By synthesizing various heterocycles from a versatile precursor, this research contributes to the search for effective insecticidal agents, showcasing the broader implications of the compound beyond pharmaceuticals (Fadda et al., 2017).

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-12-6-4-11(5-7-12)13-8-9-17(25)23(22-13)10-16(24)21-18-20-14-2-1-3-15(14)26-18/h4-9H,1-3,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGBNLJCYVYPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.